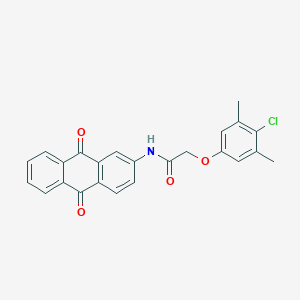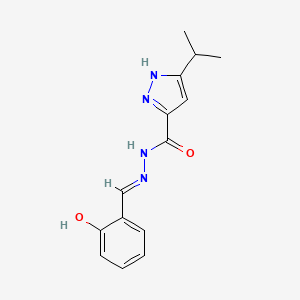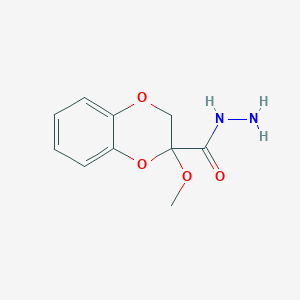![molecular formula C28H32N2OS B11639549 3-benzyl-5-cyclohexyl-2-(ethylsulfanyl)-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639549.png)
3-benzyl-5-cyclohexyl-2-(ethylsulfanyl)-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bencil-5-ciclohexil-2-(etilsulfanil)-5-metil-5,6-dihidrobenzo[h]quinazolin-4(3H)-ona es un compuesto orgánico complejo que pertenece a la familia de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas, que incluyen propiedades antimaláricas, antitumorales, anticonvulsivas, fungicidas, antimicrobianas y antiinflamatorias .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-bencil-5-ciclohexil-2-(etilsulfanil)-5-metil-5,6-dihidrobenzo[h]quinazolin-4(3H)-ona normalmente implica la condensación de antranilamida (2-aminobenzamida) con un aldehído o cetona en presencia de un catalizador. Se ha descubierto que las nanosheets de óxido de grafeno son catalizadores efectivos para esta reacción, facilitando la formación de quinazolin-4(3H)-onas en un medio acuoso a temperatura ambiente . Otro método implica el uso de ciclación de condensación inducida por luz visible de 2-aminobenzamidas y aldehídos .
Métodos de Producción Industrial
La producción industrial de quinazolinonas, incluida la 3-bencil-5-ciclohexil-2-(etilsulfanil)-5-metil-5,6-dihidrobenzo[h]quinazolin-4(3H)-ona, a menudo emplea principios de química verde. Por ejemplo, se ha informado el uso de nanocompuestos a base de cobre recubiertos con EDTA magnético para la síntesis eficiente y ecológica de 2,3-dihidroquinazolinonas .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-bencil-5-ciclohexil-2-(etilsulfanil)-5-metil-5,6-dihidrobenzo[h]quinazolin-4(3H)-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinazolinona.
Reducción: Las reacciones de reducción pueden producir derivados de dihidroquinazolinona.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el núcleo de quinazolinona.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores como nanosheets de óxido de grafeno y nanocompuestos magnéticos .
Productos Principales
Los productos principales formados a partir de estas reacciones son típicamente derivados de quinazolinona con diferentes actividades biológicas, dependiendo de los grupos funcionales específicos introducidos durante las reacciones .
Aplicaciones Científicas De Investigación
3-bencil-5-ciclohexil-2-(etilsulfanil)-5-metil-5,6-dihidrobenzo[h]quinazolin-4(3H)-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus potenciales propiedades antimicrobianas y antifúngicas.
Medicina: Estudiado por sus actividades antitumorales y antiinflamatorias.
Industria: Employed in the development of new materials and catalysts .
Mecanismo De Acción
El mecanismo de acción de 3-bencil-5-ciclohexil-2-(etilsulfanil)-5-metil-5,6-dihidrobenzo[h]quinazolin-4(3H)-ona implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores involucrados en los procesos de la enfermedad, lo que lleva a los efectos biológicos observados. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y la actividad biológica que se esté estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
Compuestos similares a 3-bencil-5-ciclohexil-2-(etilsulfanil)-5-metil-5,6-dihidrobenzo[h]quinazolin-4(3H)-ona incluyen otros derivados de quinazolinona como:
- 2,3-dihidroquinazolinonas
- Quinazolin-4(3H)-onas
- 4(3H)-quinazolinonas
Singularidad
Lo que diferencia a 3-bencil-5-ciclohexil-2-(etilsulfanil)-5-metil-5,6-dihidrobenzo[h]quinazolin-4(3H)-ona de otros compuestos similares es su combinación única de grupos funcionales, que confieren actividades biológicas y reactividad química específicas. Esto lo convierte en un compuesto valioso para diversas investigaciones científicas y aplicaciones industriales .
Propiedades
Fórmula molecular |
C28H32N2OS |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
3-benzyl-5-cyclohexyl-2-ethylsulfanyl-5-methyl-6H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C28H32N2OS/c1-3-32-27-29-25-23-17-11-10-14-21(23)18-28(2,22-15-8-5-9-16-22)24(25)26(31)30(27)19-20-12-6-4-7-13-20/h4,6-7,10-14,17,22H,3,5,8-9,15-16,18-19H2,1-2H3 |
Clave InChI |
GSVYVSJXHPDNPK-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C(CC4=CC=CC=C42)(C)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639467.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639469.png)

![Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11639473.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639475.png)
![3-(2-Methylprop-2-EN-1-YL)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11639482.png)
![4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde](/img/structure/B11639488.png)
![4-({2-(4-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(piperidin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11639490.png)


![ethyl (5Z)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639515.png)
![4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11639530.png)
![2-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B11639536.png)
![(5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639542.png)
